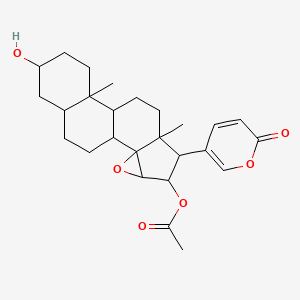![molecular formula C19H32N4O4 B13386496 2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B13386496.png)
2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(diaminomethylideneamino)pentanoic acid: and 2-[4-(2-methylpropyl)phenyl]propanoic acid are two distinct compounds with significant roles in various scientific fields
准备方法
2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):
Synthetic Route: Arginine can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Reaction Conditions: The reaction typically requires acidic or basic conditions for hydrolysis and is conducted at room temperature.
2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):
Synthetic Route: Ibuprofen is synthesized through the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation.
Reaction Conditions: The reaction requires a Lewis acid catalyst such as aluminum chloride and is conducted at elevated temperatures.
Arginine:
Fermentation: Industrial production of arginine often involves microbial fermentation using genetically engineered bacteria such as Escherichia coli.
Purification: The fermentation broth is subjected to various purification steps, including filtration, ion exchange chromatography, and crystallization.
Ibuprofen:
Chemical Synthesis: Ibuprofen is produced on an industrial scale through a multi-step chemical synthesis process, starting from isobutylbenzene.
Purification: The crude product is purified through recrystallization and distillation to obtain high-purity ibuprofen.
化学反应分析
2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):
Oxidation: Arginine can undergo oxidation to form ornithine and urea.
Reduction: It can be reduced to form agmatine.
Substitution: Arginine can participate in substitution reactions to form various derivatives.
Common Reagents: Hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkylating agents for substitution.
Major Products: Ornithine, urea, agmatine, and alkylated arginine derivatives.
2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):
Oxidation: Ibuprofen can be oxidized to form hydroxy and keto derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: Ibuprofen can undergo substitution reactions to form ester and amide derivatives.
Common Reagents: Potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various acylating agents for substitution.
Major Products: Hydroxyibuprofen, ketoibuprofen, ibuprofen esters, and ibuprofen amides.
科学研究应用
2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):
Chemistry: Used as a precursor in the synthesis of various compounds.
Biology: Plays a crucial role in the urea cycle and nitric oxide synthesis.
Medicine: Used as a dietary supplement to improve cardiovascular health and enhance athletic performance.
Industry: Used in the production of cosmetics and food additives.
2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):
Chemistry: Used as a model compound in the study of NSAIDs.
Biology: Studied for its effects on inflammation and pain pathways.
Medicine: Widely used as an over-the-counter pain reliever and anti-inflammatory agent.
Industry: Used in the formulation of various pharmaceutical products.
作用机制
2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):
Mechanism: Arginine is metabolized to nitric oxide, which acts as a vasodilator and helps regulate blood flow.
Molecular Targets: Nitric oxide synthase enzymes.
Pathways: Involved in the urea cycle and nitric oxide synthesis pathways.
2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):
Mechanism: Ibuprofen inhibits cyclooxygenase (COX) enzymes, reducing the production of prostaglandins that cause inflammation and pain.
Molecular Targets: COX-1 and COX-2 enzymes.
Pathways: Involved in the arachidonic acid pathway.
相似化合物的比较
2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):
Similar Compounds: Ornithine, citrulline, lysine.
Uniqueness: Arginine is unique in its ability to produce nitric oxide, which has various physiological effects.
2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):
Similar Compounds: Aspirin, naproxen, diclofenac.
Uniqueness: Ibuprofen is known for its balanced efficacy and safety profile, making it one of the most widely used NSAIDs.
属性
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2.C6H14N4O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4(5(11)12)2-1-3-10-6(8)9/h4-7,9-10H,8H2,1-3H3,(H,14,15);4H,1-3,7H2,(H,11,12)(H4,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCOJNYCFNSJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
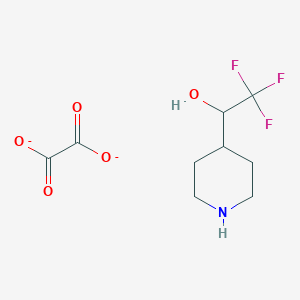

![(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone](/img/structure/B13386429.png)
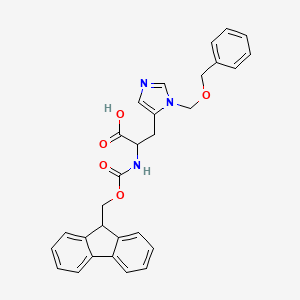
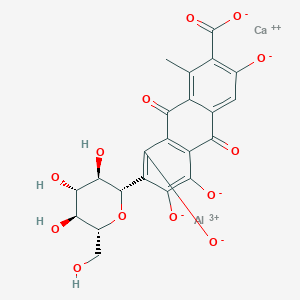
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13386461.png)

![Ethyl 15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate](/img/structure/B13386468.png)
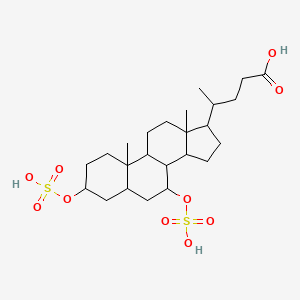
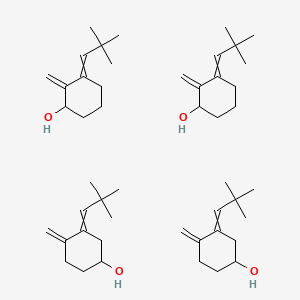
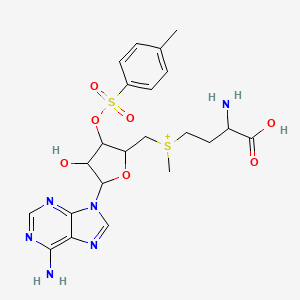
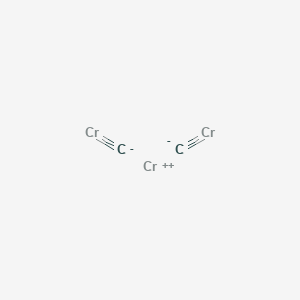
![2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid](/img/structure/B13386515.png)
